3-(4-Methylphenoxy)propionamide
Description
3-(4-Methylphenoxy)propionamide is a propionamide derivative featuring a 4-methylphenoxy substituent attached to the propionamide backbone. Propionamides are characterized by their amide-linked propionic acid moiety, which often confers metabolic stability and bioavailability. The 4-methylphenoxy group may influence lipophilicity, binding affinity, and selectivity in biological systems, though specific data on this compound must be inferred from structurally similar molecules .
Properties
CAS No. |
861587-80-6 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-(4-methylphenoxy)propanamide |
InChI |
InChI=1S/C10H13NO2/c1-8-2-4-9(5-3-8)13-7-6-10(11)12/h2-5H,6-7H2,1H3,(H2,11,12) |
InChI Key |
ZUSCIMZVMLVQAT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCCC(=O)N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCC(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 3-(4-Methylphenoxy)propionamide, their substituents, molecular weights, synthesis methods, and biological activities:
Key Structural and Functional Comparisons
Substituent Effects on Bioactivity Phenoxy vs. Oxadiazole Rings: Compounds like 3-[3-(o-Tolyl)-1,2,4-oxadiazol-5-yl]propionamide incorporate heterocyclic rings, which may enhance metabolic stability or receptor binding compared to simple phenoxy derivatives . In contrast, the 4-methylphenoxy group in the target compound may improve lipophilicity and membrane permeability.
Pharmacological Applications SARMs: S-4 (Andarine) demonstrates the significance of bulky substituents (e.g., nitro-trifluoromethyl) in modulating androgen receptor selectivity. This contrasts with simpler phenoxypropionamides, which lack such targeted activity .
Synthetic Methodologies
- Microwave Irradiation : highlights efficient synthesis of oxadiazole-containing propionamides via microwave irradiation, achieving higher yields and purity compared to traditional methods .
- Multi-Step Functionalization : Complex derivatives like S-4 require sequential alkylation, acylation, and purification steps, underscoring the synthetic challenges of highly substituted propionamides .
Physicochemical Properties Molecular Weight and Solubility: The molecular weight of this compound (~193.2) is lower than that of S-4 (~440.3), suggesting better solubility and oral bioavailability. However, sulfonyl-containing analogs (e.g., ) may exhibit reduced solubility due to increased polarity.
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